N-(1-Phenylethyl)guanidine hydrochloride

Description

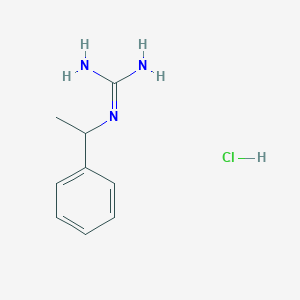

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-phenylethyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEVGQBJVMVXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of N 1 Phenylethyl Guanidine Hydrochloride

Established and Novel Synthetic Pathways to the Core Structure

The construction of the guanidine (B92328) core of N-(1-Phenylethyl)guanidine hydrochloride can be achieved through several established and novel synthetic routes. These pathways often involve the reaction of a primary amine, in this case, 1-phenylethylamine (B125046), with a suitable guanidinylating agent.

Guanidines can be synthesized from amines using reagents like chloro-formamidine hydrochlorides. This method involves the reaction of an amine with a chloro-formamidinium salt. While direct examples for N-(1-Phenylethyl)guanidine are not extensively detailed in readily available literature, the general principle involves the nucleophilic attack of 1-phenylethylamine on the electrophilic carbon of the chloro-formamidinium species.

Imidazolinium chlorides, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride, also serve as effective guanidinylating agents. These reagents react with primary amines to form the corresponding guanidinium (B1211019) salts in a process that is often high-yielding and proceeds under mild conditions.

The reaction of cyanamides with amines is a fundamental and widely used method for the synthesis of N-substituted guanidines. This pathway involves the addition of an amine to the carbon-nitrogen triple bond of a cyanamide (B42294) derivative. For the synthesis of N-(1-Phenylethyl)guanidine, 1-phenylethylamine would be reacted with cyanamide or a substituted cyanamide. The reaction is typically carried out in the presence of a salt, such as an ammonium (B1175870) salt, and can be facilitated by heating. The versatility of this method allows for the preparation of a wide array of substituted guanidines.

A common and reliable method for synthesizing guanidines involves a two-step process starting from isothiocyanates. In the first step, the primary amine, 1-phenylethylamine, reacts with an isothiocyanate to form an N,N'-disubstituted thiourea (B124793). This intermediate is then activated, often with a carbodiimide (B86325) or a metal salt (like Mukaiyama's reagent), to facilitate the addition of a second amine, which upon desulfurization, yields the guanidine. Alternatively, the thiourea can be S-alkylated, typically with methyl iodide, to form a reactive isothiourea intermediate, which then readily reacts with an amine to produce the desired guanidine.

Beyond the classical methods, a variety of other reagents have been developed for the guanidinylation of amines. These include triflylguanidines, which are highly reactive and can guanidinylate even weakly nucleophilic amines. Another common reagent is N,N'-di-Boc-S-methylisothiourea, which reacts with primary amines to provide a protected guanidine that can be subsequently deprotected under acidic conditions. Other reagents such as 1H-pyrazole-1-carboxamidine hydrochloride are also widely used due to their stability and ease of handling.

The choice of reagent often depends on the substrate's reactivity, desired protecting group strategy, and reaction conditions. Below is a table summarizing some common guanidinylating agents.

| Reagent Class | Specific Example | Key Features |

| Chloro-formamidinium Salts | 2-chloro-1,3-dimethylimidazolinium chloride | High yielding, mild conditions |

| Cyanamides | Cyanamide | Readily available, versatile |

| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Provides protected guanidines, good for sensitive substrates |

| Pyrazole-based Reagents | 1H-pyrazole-1-carboxamidine hydrochloride | Stable, easy to handle |

| Triflylguanidines | N,N'-Bis(allyloxycarbonyl)-N''-triflylguanidine | Highly reactive, suitable for unreactive amines |

Structural Diversification and Analog Design

The core structure of N-(1-phenylethyl)guanidine offers numerous opportunities for structural modification to fine-tune its properties for various applications. These modifications include altering N-substitution patterns, constructing cyclic and polycyclic systems, and creating hybrid molecules.

N-Substitution Patterns and Their Synthetic Accessibility

The synthetic accessibility to a wide range of N-substituted N-(1-phenylethyl)guanidine derivatives is crucial for developing analogs with tailored functionalities. The substitution pattern on the guanidine nitrogen atoms significantly influences the compound's basicity, lipophilicity, and hydrogen-bonding capabilities.

Common methods for introducing substituents onto the guanidine core include:

Guanylation of Amines: This is a direct and widely used method where an amine is reacted with a guanylating agent. The use of carbodiimides for the direct guanylation of amines is an efficient and atom-economical approach to obtain N-substituted guanidines.

Modification of Thioureas: Thioureas can serve as versatile intermediates for the synthesis of guanidines. Activation of the thiourea, for example with mercury(II) chloride, followed by reaction with an amine, allows for the introduction of various substituents.

Use of Cyanamides: N-substituted cyanamides can react with amines to yield N,N'-disubstituted guanidines. For example, N-alkyl-N'-arylguanidines can be synthesized from the reaction of N-arylcyanamides with primary or secondary alkylamines, catalyzed by copper(I) iodide.

These methods allow for the synthesis of a diverse array of derivatives, including di-, tri-, and tetrasubstituted guanidines. The choice of substituents, ranging from simple alkyl and aryl groups to more complex functional moieties, is broad, enabling the creation of extensive compound libraries for screening and optimization.

| Method | Starting Materials | Key Features | Applicability to N-(1-Phenylethyl)guanidine |

|---|---|---|---|

| Guanylation of Amines | Amine, Guanylating Agent (e.g., Carbodiimide) | Direct, atom-economical. | 1-Phenylethylamine can be guanylated, or an N-(1-phenylethyl)guanidine can be further substituted. |

| Modification of Thioureas | Thiourea, Amine, Activating Agent (e.g., HgCl₂) | Versatile for introducing various substituents. | (1-Phenylethyl)thiourea can be converted to a guanidine derivative. |

| Use of Cyanamides | N-substituted Cyanamide, Amine, Catalyst (e.g., CuI) | Allows for the synthesis of unsymmetrically substituted guanidines. | An N-(1-phenylethyl)cyanamide could be a key intermediate. |

Synthesis of Cyclic and Polycyclic N-(1-Phenylethyl)guanidine Derivatives

Incorporating the N-(1-phenylethyl)guanidine moiety into cyclic and polycyclic scaffolds is a strategy to create conformationally constrained analogs. This can lead to enhanced selectivity for biological targets or unique catalytic properties.

Several synthetic methodologies can be adapted for this purpose:

Intramolecular Cyclization: Guanidine derivatives containing a suitably positioned leaving group or a reactive functional group can undergo intramolecular cyclization to form heterocyclic systems. For example, intramolecular hydroamination of a propargyl guanidine can lead to the formation of a cyclic guanidine.

Cyclocondensation Reactions: The reaction of N-amidinyliminium ions with 1,3-dienes, styrenes, or β-dicarbonyl compounds can produce polycyclic guanidines researchgate.net. These methods often proceed with a degree of stereoselectivity.

Diels-Alder Reactions: Guanidine-substituted dienes or dienophiles can be employed in [4+2] cycloaddition reactions to construct complex polycyclic frameworks. The use of guanidinium salts with non-nucleophilic counterions can prevent side reactions like aza-Michael additions nih.gov.

These strategies open avenues to a wide range of novel, rigidified N-(1-phenylethyl)guanidine derivatives with well-defined three-dimensional structures.

Hybrid Guanidine Architectures (e.g., Guanidine-Thiourea Systems)

The development of hybrid molecules that combine the functionalities of a guanidine and another chemical group, such as a thiourea, has led to the creation of powerful bifunctional organocatalysts.

A prime example is the synthesis of a guanidine-thiourea organocatalyst. The synthesis starts with (R)-1-phenylethyl isothiocyanate, which is reacted with (S,S)-1,2-diaminocyclohexane to form a primary amine-thiourea. This intermediate is then treated with a guanidinylation reagent, followed by deprotection, to yield the final guanidine-thiourea catalyst.

Such bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction through a combination of Brønsted base catalysis (from the guanidine part) and hydrogen-bond donation (from the thiourea part). While the initial application of a specific guanidine-thiourea catalyst in the Henry reaction resulted in a racemic product, its use in the Michael addition of diethylmalonate to trans-β-nitrostyrene showed moderate yield and low enantioselectivity, indicating the potential of this class of hybrid molecules in asymmetric catalysis.

Sustainable Synthesis Protocols for this compound and Analogues

The principles of green chemistry are increasingly being applied to the synthesis of guanidines to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous reagents, and using energy-efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. A microwave-mediated, solvent- and metal-free synthesis has been developed for the production of pyrimido[1,2-a]benzimidazole (B3050247) derivatives using guanidine hydrochloride as a green organocatalyst researchgate.net. This protocol is characterized by high yields, operational simplicity, and broad functional group compatibility, making it a promising sustainable method that could be adapted for the synthesis of N-(1-phenylethyl)guanidine analogues researchgate.net.

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), offers a solvent-free alternative to traditional solution-phase chemistry. This technique has been successfully applied to the synthesis of thioureas, ureas, and guanidines. The reactions are often rapid and can lead to quantitative yields, significantly reducing solvent waste.

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, contribute to a more sustainable process by reducing the use of solvents for workup and purification, and by saving time and energy. One-pot procedures for the synthesis of N-alkyl substituted phosphoryl guanidines from cyanamide and an amine have been described. A novel one-pot reaction involving an olefin, a cyanimide, an amine, and N-bromosuccinimide has also been reported for the synthesis of guanidine derivatives.

| Protocol | Key Principles | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, often solvent-free, high yields. researchgate.net |

| Mechanochemistry | Reactions in the solid state induced by mechanical force. | Solvent-free, reduced waste, often quantitative yields. |

| One-Pot Syntheses | Multiple reaction steps in a single vessel. | Reduced solvent use, time and energy savings, increased efficiency. |

Stereochemical Investigations and Chiral Attributes of N 1 Phenylethyl Guanidine Hydrochloride

Inherent Chirality of the 1-Phenylethyl Moiety

The chirality of N-(1-Phenylethyl)guanidine hydrochloride originates from the 1-phenylethyl group. This moiety possesses a stereogenic center at the carbon atom bonded to the phenyl ring, the amino group (which becomes part of the guanidine (B92328) structure), a methyl group, and a hydrogen atom. The presence of four different substituents attached to this benzylic carbon atom renders it asymmetric, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-N-(1-Phenylethyl)guanidine and (S)-N-(1-Phenylethyl)guanidine.

This inherent chirality is fundamental to the molecule's interaction with other chiral systems, a principle widely exploited in asymmetric synthesis where chiral guanidines act as powerful organocatalysts. nih.govrsc.org The specific spatial arrangement of the phenyl, methyl, and guanidinyl groups around the chiral center dictates the stereochemical outcome of reactions in which it participates. The 1-phenylethylamine (B125046) (α-PEA) precursor is a well-established chiral auxiliary and inducer, and its enantiomers are readily separable through the formation of diastereomeric salts with chiral acids, such as tartaric acid. nih.gov This accessibility of enantiomerically pure precursors is crucial for the synthesis of enantiopure N-(1-Phenylethyl)guanidine derivatives. nih.gov

Conformational Analysis and Rotameric States of Chiral N-(1-Phenylethyl)guanidines

The three-dimensional structure of N-(1-Phenylethyl)guanidine is defined by the rotation around its single bonds, leading to various conformations or rotameric states. X-ray crystallographic studies on related N,N'-substituted guanidines provide significant insight into the preferred solid-state conformations. mdpi.com The geometry around the central C-N bonds of the guanidine core is influenced by the nature of its substituents.

In a series of N,N'-disubstituted guanidines, two primary geometries were observed: cis-trans and cis-cis, defined by the orientation of the substituents relative to the central C=N bond. mdpi.com The conformation is described by the torsion angles within the guanidine core. For instance, in guanidines adopting a cis-trans geometry, the N7-C8-N10-C11 torsion angle averages around 8.6° (absolute value), while the N9-C8-N10-C11 torsion angle is approximately 173.1°, indicating the substituent on the N10 nitrogen is trans to the N9 nitrogen. mdpi.com Conversely, for compounds with a cis-cis geometry, the N7-C8-N10-C11 torsion angle is nearly 180°, with the N9-C8-N10-C11 angle averaging just 3.9°. mdpi.com

The planarity of the central guanidine unit (N3-N7-C8-N9-N10) shows minor deviations, with the N7 atom shifting out of the plane by an average of 0.051 Å for cis-trans tautomers and 0.105 Å for cis-cis tautomers. mdpi.com The bulky and chiral 1-phenylethyl group influences the rotational barriers and the equilibrium between different rotamers, which is a key factor in its application in stereoselective synthesis. nih.govosti.gov

Interactive Table: Average Bond and Torsion Angles in N,N'-Substituted Guanidines mdpi.com

| Parameter | cis-trans Tautomers (e.g., Compounds 1, 5-12) | cis-cis Tautomers (e.g., Compounds 2-4) |

| Bond Angles | ||

| N7-C8-N9 | 126.1 ± 0.6° | 118.0 ± 0.2° |

| N7-C8-N10 | 118.2 ± 0.8° | 115.6 ± 0.4° |

| N9-C8-N10 | 115.7 ± 1.3° | 126.4 ± 0.3° |

| Torsion Angles | ||

| N7-C8-N10-C11 (avg. abs.) | 8.6° | 176.6° |

| N9-C8-N10-C11 (avg. abs.) | 173.1° | 3.9° |

Tautomerism Studies and Influence of Substituents on Preferred Tautomeric Forms

Guanidines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. For a disubstituted guanidine like N-(1-Phenylethyl)guanidine, the position of the double bond within the N-C-N framework can vary. researchgate.net The stability of these tautomers is not solely an intrinsic property but is significantly modulated by factors such as the electronic properties of the substituents and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

Research has demonstrated that the electronic nature of the amine substituent plays a major role in determining the preferred tautomeric structure in the solid state. mdpi.com In a study of N-(4,6-dimethylpyrimidin-2-yl)-3-substituted guanidines, a clear correlation was found between the pKₐ of the substituent amine and the resulting tautomer geometry. mdpi.com

Amines with pKₐ > 3.8 : When the guanidine was synthesized from an amine with a higher pKₐ (more basic), the resulting crystal structure adopted a cis-trans geometry. In this form, the C=N double bond is directed toward the more electron-donating pyrimidyl group. mdpi.com

Amines with pKₐ < 3.2 : Conversely, when the amine used had a lower pKₐ (less basic, more electron-deficient), the solid-phase structure switched to a cis-cis geometry. Here, the C=N double bond is oriented toward the more electron-withdrawing aniline-type substituent. mdpi.com

This switch highlights that both the electronic properties of the substituents and the potential for intermolecular hydrogen bonding in the crystal lattice dictate the final tautomeric form. mdpi.com Computational studies using Density Functional Theory (DFT) have also been employed to investigate the relative stabilities of different guanidine tautomers, confirming that electronic effects can significantly influence their energy differences. nih.gov In solution, techniques like 15N NMR spectroscopy are used to identify the predominant tautomeric forms. researchgate.netrsc.orgwustl.edu

Interactive Table: Influence of Substituent Amine pKₐ on Guanidine Tautomer Geometry mdpi.com

| Amine Used for Synthesis | pKₐ of Amine | Resulting Guanidine Tautomer Geometry | C=N Bond Position |

| More Basic Amines | > 3.8 | cis-trans | Directed toward the pyrimidyl unit |

| Less Basic Amines | < 3.2 | cis-cis | Directed toward the more electron-deficient unit |

Optical Purity Assessment and Enantiomeric Enrichment Techniques

Assessing the optical purity, or enantiomeric excess (ee), of this compound is critical for its application in asymmetric catalysis. The most common analytical method for this determination is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Using a suitable chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and allowing for their separation and quantification.

Several techniques can be employed for the enantiomeric enrichment of chiral guanidines or their precursors.

Classical Resolution : The racemic mixture of the precursor, 1-phenylethylamine, can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. nih.gov The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered and used for synthesis. Brucine, an alkaloid, has also been used as a resolving agent for similar chiral compounds. researchgate.net

Chiral Auxiliaries : The synthesis can be performed using an enantiomerically pure starting material, where the 1-phenylethyl group itself acts as a chiral auxiliary to guide the stereochemistry of subsequent reactions. nih.gov

Kinetic Resolution : This technique involves the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. For example, enzymatic kinetic resolution of racemic 1-phenylethanol (a related precursor) is a widely studied method to obtain chirally pure building blocks. researchgate.net

Self-Disproportionation of Enantiomers (SDE) : An interesting phenomenon for enrichment is the SDE, where chromatography of a non-racemic chiral compound on an achiral stationary phase can lead to fractions with higher and lower enantiomeric excess than the starting material. rsc.org This occurs due to the formation of transient homo- and heterochiral aggregates (dimers or oligomers) that have different chromatographic behaviors. This method has potential as a non-conventional technique for optical purification. rsc.org

Catalytic Utility in Asymmetric Organic Transformations

N-(1-Phenylethyl)guanidine Derivatives as Organocatalysts

The catalytic efficacy of N-(1-Phenylethyl)guanidine derivatives stems from their ability to act as strong Brønsted bases while their protonated forms, guanidinium (B1211019) ions, serve as effective hydrogen-bond donors. This dual functionality allows for multiple modes of substrate activation.

Guanidines are recognized as some of the strongest organic bases, a property that makes them excellent Brønsted base catalysts. nih.govnih.gov In a typical catalytic cycle, the guanidine (B92328) moiety abstracts a proton from a pronucleophile, generating a reactive nucleophile. nih.gov The resulting protonated guanidinium cation is not merely a spectator ion; it plays a crucial role in the subsequent steps of the reaction.

The planar, delocalized structure of the guanidinium ion allows it to act as a bidentate hydrogen-bond donor through its N-H protons. researchgate.net This hydrogen-bonding capability enables the catalyst to coordinate with and activate the electrophile, often bringing it into close proximity with the nucleophile in a well-organized, chiral transition state. nih.goviranarze.ir This dual activation—deprotonation of the nucleophile and hydrogen-bond activation of the electrophile—is a key feature of bifunctional guanidine catalysis and is critical for achieving high levels of enantioselectivity. nih.govnih.gov By activating substrates through this unique dual hydrogen bonding mode, these catalysts can provide high catalytic and enantioselective activities in a variety of asymmetric reactions. iranarze.ir

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. acsgcipr.orgcore.ac.uk The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase into the organic phase where the reaction occurs. acsgcipr.orgepa.gov

Chiral guanidine derivatives can function as effective phase-transfer catalysts in asymmetric synthesis. lookchem.comnih.gov In this role, the guanidinium ion forms an ion pair with an anion. The lipophilicity of the catalyst's backbone, such as the phenylethyl group, allows this ion pair to be soluble in the organic phase. Once in the organic phase, the chiral environment created by the catalyst directs the subsequent reaction of the anion with an electrophile, leading to the formation of an enantiomerically enriched product. This methodology has been successfully applied to various asymmetric transformations, demonstrating the versatility of guanidine derivatives beyond their function as simple Brønsted bases. An operationally straightforward and efficient method for the alkylation of carbamate-protected guanidines with various alkyl halides and mesylates has been described, proceeding via deprotonation under biphasic conditions using a catalytic amount of a tetrabutylammonium salt as a phase-transfer catalyst. epa.govresearchgate.net

Enantioselective Reaction Classes Mediated by N-(1-Phenylethyl)guanidine Catalysts

The dual functionality of N-(1-Phenylethyl)guanidine-based catalysts has been harnessed in a variety of important C-C bond-forming reactions to produce chiral molecules.

The asymmetric Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. researchgate.net Chiral guanidines, including those derived from (R)-1-(1-phenylethyl)guanidine, have proven to be highly effective catalysts for this reaction. iranarze.irresearchgate.net They can catalyze the addition of various pronucleophiles, such as glycine imines or 3-substituted oxindoles, to α,β-unsaturated compounds like acrylates, nitroolefins, or N-maleimides. researchgate.netrsc.org

In these reactions, the guanidine base deprotonates the pronucleophile to form a nucleophilic enolate or nitronate. Simultaneously, the resulting guanidinium ion activates the Michael acceptor through hydrogen bonding, facilitating the nucleophilic attack in a stereocontrolled manner. researchgate.net This strategy has been used to synthesize unnatural alpha-amino acid esters and oxindole derivatives containing a quaternary chiral center with excellent yields and high enantioselectivities. researchgate.netrsc.org

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| Glycine Imine | Ethyl Acrylate | Monocyclic Guanidine | Quantitative | 97 | - | researchgate.net |

| 3-Benzyl-Substituted Oxindole | N-Phenylmaleimide | Bicyclic Guanidine | up to 99 | up to 99 | >20:1 | rsc.org |

| Cyclohexanone | Nitroolefins | Pyrrolidine-based Benzoylthiourea | Moderate to Good | up to 99 | >99:1 | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrene | Proline-derived Guanidine | - | up to 56 | - | nih.govrsc.org |

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitroalcohols. researchgate.netresearchgate.net These products are highly valuable synthetic intermediates. mdpi.com Chiral guanidine catalysts, including derivatives of N-(1-Phenylethyl)guanidine, have been successfully employed to render this reaction enantioselective. iranarze.irmdpi.com

The catalytic cycle involves the deprotonation of the nitroalkane by the guanidine base to form a nitronate anion. researchgate.net The guanidinium counterion then coordinates to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack. This dual activation and organization within the chiral pocket of the catalyst leads to the formation of the β-nitroalcohol product with high diastereo- and enantioselectivity. mdpi.com Bifunctional catalysts incorporating both a guanidine and a thiourea (B124793) moiety have been developed, showing high asymmetric induction, particularly with aliphatic aldehydes. researchgate.net

| Aldehyde | Nitroalkane | Catalyst Type | Yield (%) | ee (%) | dr (syn:anti) | Reference |

|---|---|---|---|---|---|---|

| Various Aromatic/Aliphatic | Nitromethane | (R)-(+)-1-phenylethylamine-based Guanidine | - | - | - | iranarze.ir |

| Various Aldehydes | Various Nitroalkanes | Guanidine-Thiourea Bifunctional | High | 82-90 (for aliphatic) | High syn | researchgate.netmdpi.com |

| N,N-Dibenzyl α-Amino Aldehydes | Nitromethane | Enantiopure Guanidines | - | - | High | mdpi.com |

Asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, is an important transformation for accessing chiral epoxides. Chiral cyclic guanidine compounds have been investigated as catalysts for nucleophilic epoxidation reactions. lookchem.comresearchgate.net For instance, the epoxidation of chalcone and its derivatives can be catalyzed by chiral pentacyclic and tricyclic guanidines, affording the corresponding epoxides with moderate to good enantioselectivity. lookchem.comresearchgate.net

More recently, bifunctional organocatalysts that combine a guanidine unit with urea (B33335) or bisurea groups have been developed for the enantioselective epoxidation of 2-substituted 1,4-naphthoquinones, using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov In this system, the guanidine is proposed to deprotonate the hydroperoxide, while the urea moieties activate the naphthoquinone substrate via hydrogen bonding. This cooperative catalysis allows for the formation of valuable epoxide products in high yields and with high enantiomeric ratios. nih.gov

| Substrate | Oxidant | Catalyst Type | Yield (%) | ee (%) / er | Reference |

|---|---|---|---|---|---|

| Chalcone Derivatives | - | Pentacyclic Guanidine | - | 39-60% ee | lookchem.comresearchgate.net |

| 2-Substituted 1,4-Naphthoquinones | TBHP | Guanidine-Bisurea Bifunctional | 71-98 | 88:12-95:5 er | nih.gov |

Asymmetric Pictet-Spengler Reactions

The Pictet-Spengler reaction is a cornerstone in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. The development of an asymmetric variant has been a significant goal in organic synthesis. A novel chiral guanidine catalyst, synthesized from (R)-1-(1-phenylethyl)guanidine and 2,3-diphenylcycloprop-2-enone, has been successfully applied to the asymmetric Pictet-Spengler reaction. This catalyst facilitates the reaction between protected tryptamine derivatives and various aromatic aldehydes to produce tetrahydro-β-carbolines.

The reaction demonstrates good yields, and while enantioselectivity is moderate, it represents a key application of a catalyst derived directly from the (R)-1-(1-phenylethyl)guanidine scaffold. rsc.orgresearchgate.net The results underscore the potential of this class of catalysts in vital carbon-carbon bond-forming reactions.

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Benzaldehyde | 85 | 50 |

| 2 | 4-Chlorobenzaldehyde | 82 | 64 |

| 3 | 4-Methylbenzaldehyde | 75 | 52 |

| 4 | 4-Methoxybenzaldehyde | 78 | 48 |

Asymmetric Cycloadditions and Rearrangements

Chiral guanidines and their corresponding guanidinium salts have proven effective in catalyzing asymmetric cycloadditions and rearrangements, reactions that are fundamental for building molecular complexity with high atom economy. rsc.org

In the realm of cycloadditions, a notable example involves the use of a chiral guanidine-based copper(I) catalyst in an asymmetric azide-alkyne cycloaddition/[2+2] cascade reaction. nih.govacs.org This cooperative catalytic system enables the construction of optically active spiroazetidinimine oxindoles from isatin-derived ketimines, sulfonyl azides, and terminal alkynes, achieving high yields and excellent enantioselectivity. nih.gov

For asymmetric rearrangements, guanidinium salts have been employed as effective catalysts. For instance, a C2-symmetrical guanidinium catalyst was introduced for the enantioselective Claisen rearrangement. rsc.org Furthermore, chiral guanidine salts have demonstrated high catalytic activity in the asymmetric 1,2-anionotropic rearrangement of acylsilanes, affording the rearranged products in high yields (73-93%) and excellent enantioselectivities (84-95%). rsc.org

Asymmetric Carboxylative Cyclizations

Carboxylative cyclizations, which utilize carbon dioxide (CO2) as a C1 building block, are of significant interest for sustainable chemistry. Guanidine superbases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective catalysts for the carboxylative cyclization of indole derivatives. rsc.org Mechanistic studies indicate that the guanidine base plays a crucial role in activating the substrate for C-C bond formation with CO2. rsc.org

While examples specifically using catalysts derived from N-(1-Phenylethyl)guanidine are not prominent in this area, the general efficacy of guanidines provides a strong rationale for their development in asymmetric variants. The broader field has seen advances in related transformations, such as the dinuclear copper-catalyzed asymmetric propargylic amination–carboxylative cyclization sequence to produce chiral 2-oxazolidinones, highlighting the feasibility of achieving high stereocontrol in reactions involving CO2 fixation. nih.gov

Mechanistic Elucidation of Guanidine-Catalyzed Asymmetric Reactions

Understanding the reaction mechanism is paramount for optimizing existing catalysts and designing new ones. For guanidine-catalyzed reactions, a consensus has emerged around a model of bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile simultaneously.

Detailed Reaction Mechanism Proposals

The catalytic cycle of a typical chiral guanidine-catalyzed reaction is generally proposed to involve three key steps. nih.gov Using the aza-Henry reaction as an example, the mechanism unfolds as follows:

Deprotonation: The strongly basic guanidine abstracts a proton from the pro-nucleophile (e.g., nitromethane), generating a nitronate anion and the protonated catalyst, a chiral guanidinium cation. nih.gov

C-C Bond Formation: The chiral guanidinium cation then acts as a bifunctional Brønsted acid. It positions the nucleophilic anion and the electrophilic substrate (e.g., a ketimine) through a network of hydrogen bonds. This dual activation facilitates the stereoselective formation of the new carbon-carbon bond. nih.gov

Proton Transfer and Catalyst Regeneration: A final proton transfer from the guanidinium cation to the newly formed product alkoxide releases the product and regenerates the neutral guanidine catalyst, allowing it to enter the next catalytic cycle. nih.gov

This general mechanism, centered on the dual role of the guanidine/guanidinium species, is a recurring theme across various reactions catalyzed by this functional group. nih.gov

Transition State Modeling and Stereochemical Control Factors

To rationalize the origin of enantioselectivity, researchers often employ computational methods, such as Density Functional Theory (DFT) calculations, to model the key transition states. acs.org These models provide crucial insights into the non-covalent interactions that govern stereochemical outcomes.

In guanidine-catalyzed reactions, stereocontrol is primarily dictated by the steric and electronic environment created by the chiral catalyst in the transition state. rsc.org For example, in the aza-Henry reaction catalyzed by a guanidine-amide catalyst, the bulky substituents on the guanidine can create significant steric repulsion with substituents on the substrate in one of the competing transition states (e.g., the si-face attack pathway). nih.govrsc.org This repulsion increases the energy of that transition state, making the alternative pathway (re-face attack) more favorable and leading to the preferential formation of one enantiomer. rsc.org Additionally, stabilizing interactions, such as multiple aryl-aryl interactions between the catalyst and substrates, have been identified as key factors in achieving high stereoinduction in other systems, like the Strecker reaction. acs.org

Role of Ion-Pairing and Multiple Hydrogen Bonding in Substrate Activation

The activation of substrates by chiral guanidines is a sophisticated process rooted in the principles of hydrogen bonding and ion-pairing. After the initial deprotonation step, the resulting chiral guanidinium cation and the anionic nucleophile form a tight ion pair. nih.govmdpi.com This is a central feature of what is known as asymmetric ion-pairing catalysis. mdpi.com

The guanidinium moiety is an exceptional hydrogen-bond donor, capable of forming multiple, well-defined hydrogen bonds. nih.gov This allows it to act as a bifunctional or even multi-functional Brønsted acid, simultaneously activating and orienting both the nucleophile and the electrophile within its chiral pocket. nih.gov This organization of the reactants in the transition state is crucial for efficient and stereoselective catalysis. The strength and directionality of these hydrogen bonds, combined with the close association of the chiral cation and the anion in the ion pair, effectively transmit the chiral information from the catalyst to the product. nih.govmdpi.com

Synergistic Catalysis: N-(1-Phenylethyl)guanidine Derivatives in Combination with Metal Species

The field of asymmetric catalysis has witnessed significant advancements through the development of cooperative catalytic systems, where the synergistic interplay between a chiral organocatalyst and a metal species unlocks novel reactivity and enhances stereocontrol. Within this paradigm, derivatives of N-(1-Phenylethyl)guanidine have emerged as potent chiral ligands and organocatalysts, which, in concert with various metal species, facilitate a range of enantioselective organic transformations. This synergistic approach harnesses the distinct activation modes of both the guanidine moiety and the metal center to achieve high efficiency and stereoselectivity in synthetically valuable reactions.

The combination of chiral guanidines with metal species dramatically expands their catalytic utility, providing solutions for challenging transformations that are difficult to achieve with conventional chiral catalysts alone. researchgate.netrsc.org This cooperative catalysis can manifest in several ways; the guanidine can act as a chiral ligand that coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. Alternatively, the guanidine can function as a Brønsted base or a hydrogen-bond donor to activate one reactant, while the metal complex, acting as a Lewis acid, activates the other. This dual activation strategy is a hallmark of synergistic catalysis.

Research Findings in Synergistic Guanidine-Metal Catalysis

Detailed research has illuminated the potential of combining chiral guanidine derivatives with transition metals in various asymmetric reactions. Although specific data tables for N-(1-Phenylethyl)guanidine hydrochloride are not extensively available in the context of synergistic catalysis with metals, the broader class of chiral guanidines provides a strong foundation for understanding their potential. Theoretical and experimental studies have demonstrated the efficacy of such dual catalytic systems in reactions like O-H insertions, hydrogenations, and cycloadditions.

One notable area of investigation involves the cooperative catalysis of a chiral guanidine and a rhodium(II) carboxylate complex in the asymmetric O-H insertion of carboxylic acids into α-diazoesters. nih.gov In this system, the rhodium complex is responsible for the formation of a rhodium-carbene intermediate, which then reacts with the carboxylic acid to form an enol. The chiral guanidinium carboxylate, formed in situ, then acts as a chiral proton shuttle, controlling the stereoselective protonation of the enol to afford the final product with high enantioselectivity. The steric environment created by the chiral guanidine is crucial in differentiating the enantiotopic faces of the enol intermediate. nih.gov

Another example of synergistic catalysis is the use of bifunctional catalysts that incorporate both a chiral guanidine and another catalytic moiety, such as an N-heterocyclic carbene (NHC), in conjunction with a metal like copper(I) for asymmetric hydrogenations. chemrxiv.org In such systems, the guanidine can act as a hydrogen-bond donor after protonation, helping to position the substrate in proximity to the metal hydride and electronically activating it towards nucleophilic attack. chemrxiv.org This cooperative action between the guanidine, the NHC ligand, and the copper center allows for efficient and stereoselective reduction of challenging substrates.

The following interactive data table summarizes representative results from the literature on synergistic catalysis involving chiral guanidines and metal species, illustrating the scope and effectiveness of this approach in various asymmetric transformations.

| Reaction Type | Chiral Guanidine Derivative | Metal Species | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric O-H Insertion | Chiral Guanidine-Amide | Rh₂(OAc)₄ | α-Diazoester and Carboxylic Acid | High | High (Theoretical) |

| Asymmetric Hydrogenation | Chiral Bifunctional NHC/Guanidine | Copper(I) Chloride | Acetophenone | 51-68 | 29-41 |

| Azide-Alkyne Cycloaddition | Chiral Guanidine-Amide | Copper(I) Iodide | N-Sulfonyl Azide, Terminal Alkyne, Isatin-Imine | High | High (Theoretical) |

This table presents a summary of findings from the broader field of chiral guanidine-metal synergistic catalysis to illustrate the potential of N-(1-Phenylethyl)guanidine derivatives in similar systems.

The research into synergistic catalysis with chiral guanidines and metal species is a burgeoning area with the potential to provide novel and efficient methods for the synthesis of complex chiral molecules. The modular nature of N-(1-Phenylethyl)guanidine derivatives allows for fine-tuning of their steric and electronic properties, making them promising candidates for the development of new and highly selective cooperative catalytic systems. Future research will likely focus on expanding the scope of reactions amenable to this strategy and on the detailed mechanistic elucidation of the synergistic interactions at play.

Computational Chemistry and Theoretical Characterization

Prediction of Spectroscopic Parameters and Comparison with Experimental DataNo computational studies predicting spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) and comparing them with experimental data for N-(1-Phenylethyl)guanidine hydrochloride have been found.

While computational studies exist for other guanidine (B92328) derivatives, the strict focus on this compound, as requested, cannot be fulfilled due to the absence of specific research on this molecule. Future computational research would be necessary to generate the data required to populate these areas of study.

Non-Linear Optical (NLO) Properties from Computational Models

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the non-linear optical (NLO) properties of this compound. Despite the growing interest in guanidine derivatives for applications in materials science, theoretical characterization of this particular compound's NLO response has not been reported in available research.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO properties of novel materials. Such studies typically calculate key parameters that govern a molecule's response to an intense electromagnetic field. These parameters include:

Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO activity, which is responsible for phenomena like second-harmonic generation (SHG).

For a compound to exhibit significant NLO properties, it often possesses a combination of electron-donating and electron-accepting groups, connected by a π-conjugated system, leading to intramolecular charge transfer. The guanidine group can act as a strong electron donor.

While computational data for this compound is not available, studies on structurally related guanidine derivatives have demonstrated the utility of these theoretical methods. For instance, research on other organic molecules often involves optimizing the molecular geometry and then calculating the aforementioned NLO parameters using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The results are frequently compared to a standard NLO material, such as urea (B33335), to gauge their potential.

The absence of such computational data for this compound highlights a gap in the current body of research. Future theoretical investigations would be invaluable in elucidating the structure-property relationships and assessing the potential of this compound for applications in photonics and optoelectronics. Such studies would provide a fundamental understanding of its electronic structure and predict its behavior in NLO applications, thereby guiding experimental efforts.

Due to the lack of available research, no data tables on the computational NLO properties of this compound can be presented.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(1-Phenylethyl)guanidine hydrochloride in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm). The methine proton (CH) adjacent to the phenyl group and the nitrogen atom is expected to resonate as a quartet, coupled to the neighboring methyl protons. The methyl (CH₃) protons will, in turn, appear as a doublet. The protons attached to the guanidinium (B1211019) nitrogen atoms (NH and NH₂) are often observed as broad signals due to chemical exchange and quadrupole effects, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The phenyl group carbons will show distinct signals in the aromatic region (typically 120-140 ppm). The guanidinium carbon is highly deshielded and appears significantly downfield (around 157 ppm for guanidine (B92328) hydrochloride itself) due to the electron-withdrawing effect of the three nitrogen atoms. The methine and methyl carbons of the phenylethyl group will have characteristic chemical shifts in the aliphatic region. The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra are indicative of the compound's purity; the presence of unexpected signals can signify impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | ~7.2-7.4 (m) | ~125-145 |

| CH (methine) | Quartet | ~50-60 |

| CH₃ (methyl) | Doublet | ~20-25 |

| NH/NH₂ | Broad | - |

| C (guanidinium) | - | ~155-160 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the guanidinium group and studying tautomeric equilibria. Guanidines can exist in different tautomeric forms, and ¹⁵N NMR can distinguish between the imino (=N-) and amino (-NH₂) nitrogen atoms due to their distinct chemical shifts. rsc.orgresearchgate.net

The chemical shifts of the nitrogen atoms in this compound are sensitive to protonation and hydrogen bonding. In its protonated hydrochloride salt form, the positive charge is delocalized across the three nitrogen atoms, leading to an averaged chemical shift environment. Studying the ¹⁵N NMR spectrum under different pH conditions or in various solvents can provide insights into the protonation state and the dynamics of proton exchange.

Dynamic NMR (DNMR) techniques can be employed to investigate conformational exchange processes and determine the energy barriers associated with restricted rotation around single bonds. In this compound, restricted rotation around the C-N bond connecting the phenylethyl group to the guanidinium moiety can lead to the existence of different conformers.

At low temperatures, the rotation around this bond may be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy for the rotational barrier. This information is valuable for understanding the molecule's flexibility and conformational preferences in solution. copernicus.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the free base.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information through the analysis of fragment ions. The fragmentation of the guanidinium group is a characteristic process. Common fragmentation pathways for guanidinated compounds include the neutral loss of ammonia (NH₃) or cyanamide (B42294) (CH₂N₂). The fragmentation of the phenylethyl side chain would likely involve the formation of a stable benzylic cation. The precise fragmentation pattern can aid in the structural confirmation of the molecule. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

| Molecular Formula (Free Base) | C₉H₁₃N₃ |

| Molecular Weight (Free Base) | 163.22 g/mol |

| ESI-MS ([M+H]⁺) | m/z 164.12 |

| Key MS/MS Fragments | Losses of NH₃, CH₂N₂, and fragments corresponding to the phenylethyl moiety. |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and to study hydrogen bonding interactions. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds.

The N-H stretching vibrations of the primary and secondary amine groups in the guanidinium moiety typically appear as a broad band in the region of 3100-3400 cm⁻¹. This broadening is a result of extensive hydrogen bonding. The C=N stretching vibration of the imino group is expected to be observed around 1650 cm⁻¹. The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are usually found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methine and methyl groups occur just below 3000 cm⁻¹. The presence and nature of hydrogen bonding can significantly influence the position and shape of the N-H and C=N stretching bands. researchgate.netrsc.orgnih.govsci-hub.se

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Guanidinium) | Stretching | 3100-3400 (broad) |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=N (Guanidinium) | Stretching | ~1650 |

| C-N | Stretching | 1000-1350 |

X-ray Crystallography for Solid-State Structure Determination and Tautomeric Forms

A key aspect that can be elucidated by X-ray crystallography is the specific tautomeric form that exists in the crystal lattice. It can distinguish between the different possible arrangements of double bonds and protons within the guanidinium group. Furthermore, X-ray crystallography reveals the intricate network of intermolecular interactions, particularly hydrogen bonds, which govern the crystal packing. The guanidinium group is an excellent hydrogen bond donor, and it will form strong hydrogen bonds with the chloride counter-ion and neighboring guanidinium groups. These interactions play a crucial role in the stability and properties of the solid-state structure. sci-hub.semdpi.comresearchgate.net

Microfluidic Modulation Spectroscopy (MMS) in Protein Interaction Studies

Microfluidic Modulation Spectroscopy (MMS) is an advanced infrared spectroscopy technique utilized for the detailed characterization of the secondary structure of proteins. researchgate.net It offers high sensitivity and repeatability, making it a powerful tool for investigating protein-ligand interactions. This technology measures subtle changes in a protein's secondary structure upon binding to a ligand, such as this compound, providing insights into the mechanism of interaction and the stability of the protein-ligand complex.

MMS addresses the limitations of traditional techniques like Fourier-transform infrared (FTIR) spectroscopy and Circular Dichroism (CD) by offering higher sensitivity, a wider dynamic range of concentrations (from 0.1 to over 200 mg/mL), and the ability to conduct measurements in complex formulations without the need for dilution. spectroscopyonline.comspectroscopyonline.com

The core of MMS technology lies in its ability to produce nearly drift-free, background-compensated differential scans. spectroscopyonline.com This is achieved by rapidly alternating the flow of the protein-ligand solution and a matching buffer reference stream through a microfluidic flow cell in the path of a tunable mid-infrared quantum cascade laser. researchgate.netspectroscopyonline.com This rapid modulation (1–10 Hz) allows for the effective subtraction of background interference, particularly from water, which strongly absorbs in the infrared spectrum. spectroscopyonline.com The resulting differential absorbance spectra provide a high-resolution fingerprint of the protein's amide I band, which is sensitive to changes in the protein's secondary structure, including α-helices, β-sheets, turns, and unordered regions. spectroscopyonline.comredshiftbio.com

In the context of studying the interaction between a protein and a small molecule like this compound, MMS can provide critical data on how the binding event affects the protein's conformation. For instance, the binding of a ligand can induce a measurable shift in the secondary structure, which can be quantified by MMS. These structural changes are often correlated with the ligand's effect on the protein's activity and stability. redshiftbio.com

Research Findings: Ligand-Induced Structural Changes

For example, in a study investigating the binding of small molecule fragments to a target protein, MMS was used to demonstrate that ligand binding led to the preservation of α-helical and β-sheet integrity under thermal stress. researchgate.net This indicates a stabilizing effect of the ligand on the protein's structure.

An illustrative example of the type of data that can be obtained from an MMS experiment is presented in the tables below. These hypothetical tables demonstrate the changes in the secondary structure of a protein ("Protein X") upon binding to a ligand.

| Secondary Structure | Percentage (%) |

|---|---|

| α-Helix | 45.2 |

| β-Sheet | 30.5 |

| Turn | 15.8 |

| Unordered | 8.5 |

| Secondary Structure | Percentage (%) | Change (%) |

|---|---|---|

| α-Helix | 48.9 | +3.7 |

| β-Sheet | 28.1 | -2.4 |

| Turn | 16.5 | +0.7 |

| Unordered | 6.5 | -2.0 |

The data in these tables illustrate a hypothetical scenario where the binding of this compound to Protein X induces a conformational change, characterized by an increase in the α-helical content and a decrease in β-sheet and unordered structures. Such changes can be indicative of a more compact and stable protein structure upon ligand binding.

Furthermore, MMS can be employed in thermal or chemical denaturation studies to assess the stabilizing effect of a ligand. spectroscopyonline.comspectroscopyonline.com By monitoring the changes in secondary structure as a function of temperature or denaturant concentration, the melting temperature (Tm) or the midpoint of denaturation (Cm) can be determined for both the apo-protein and the protein-ligand complex. An increase in these values in the presence of the ligand provides quantitative evidence of its stabilizing effect.

| Sample | Melting Temperature (Tm) in °C |

|---|---|

| Protein X (Apo) | 55.3 |

| Protein X + this compound (Holo) | 59.8 |

Mechanistic Research in Chemical and Biochemical Systems

Molecular Mechanisms of Protein Denaturation and Refolding Studies in Vitro

N-(1-Phenylethyl)guanidine hydrochloride belongs to the guanidine (B92328) hydrochloride (GdnHCl) family of compounds, which are widely utilized as potent chaotropic agents in the study of protein folding and unfolding. carlroth.commpbio.com The guanidinium (B1211019) ion effectively disrupts the three-dimensional structure of proteins, leading to denaturation. carlroth.com This process is crucial for in vitro studies aiming to understand the complex pathways of protein folding.

The mechanism of GdnHCl-induced denaturation involves the disruption of non-covalent interactions that stabilize a protein's native conformation. qinmuchem.com It breaks hydrogen bonds and increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are a major driving force in protein folding. qinmuchem.com Denaturation by guanidine hydrochloride is typically a reversible process; upon removal of the denaturant, some proteins can refold to their native, biologically active state. qinmuchem.com

This reversibility is exploited in protein refolding studies. nih.govnih.gov Recombinant proteins expressed in systems like E. coli often form insoluble aggregates known as inclusion bodies. nih.govhuji.ac.il GdnHCl is used to solubilize these aggregates by denaturing the proteins. nih.govsigmaaldrich.com Subsequently, the denaturant is removed, often by methods like dialysis or rapid dilution, to initiate the refolding process. nih.govhuji.ac.il The success of refolding can be monitored using techniques such as NMR spectroscopy and circular dichroism to confirm the recovery of the native structure. nih.govnih.gov

However, the pathway of protein unfolding can differ between denaturants like GdnHCl and urea (B33335). nih.govplos.org At low concentrations, GdnHCl may cause the aggregation of proteins in a partially folded or "molten globule" state. nih.govnih.gov This is a critical consideration in mechanistic studies, as these aggregates can interfere with the analysis of folding intermediates. plos.orgnih.gov The ionic nature of GdnHCl can also mask electrostatic interactions within proteins, which may lead to different estimates of protein stability compared to studies using a non-ionic denaturant like urea. nih.gov

The kinetics of refolding from a GdnHCl-denatured state are often complex, involving very fast initial phases in the millisecond range where transient intermediates are formed. nih.gov These studies provide insights into the early events of the protein folding pathway.

| Parameter | Denaturant | Observation |

| Protein Stability Estimate | Guanidine Hydrochloride | May mask electrostatic interactions, affecting stability measurements. nih.gov |

| Protein Stability Estimate | Urea | Provides a different estimate that is more sensitive to electrostatic changes. nih.gov |

| Unfolding Pathway | Guanidine Hydrochloride | Can induce aggregation of partially folded states at low concentrations. nih.govnih.gov |

| Unfolding Pathway | Urea | Less prone to causing aggregation compared to GdnHCl. nih.gov |

| Refolding Initiation | Guanidine Hydrochloride | Used to solubilize inclusion bodies before initiating refolding by dilution or dialysis. nih.govsigmaaldrich.com |

Investigation of Non-Covalent Interactions within Biomolecular Assemblies

The guanidinium group, the core functional component of this compound, is a key player in various non-covalent interactions that are fundamental to the structure and function of biomolecular assemblies. wikipedia.orgmhmedical.com These interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, are critical for maintaining the three-dimensional structures of proteins and nucleic acids. wikipedia.org

The planar, charge-delocalized nature of the guanidinium ion allows it to form multiple hydrogen bonds and engage in strong electrostatic interactions. This is particularly evident in its interactions with phosphate (B84403) groups. Spectroscopic studies have shown specific, strong non-covalent interactions between the guanidinium group and phosphate groups in aqueous solutions, which can influence the aggregation and molecular assembly of molecules like L-arginine phosphate. nih.gov

In protein structures, the side chain of the amino acid arginine, which contains a guanidinium group, is frequently involved in forming salt bridges and hydrogen bond networks that stabilize protein folds. The interactions of guanidine hydrochloride with proteins disrupt these native interactions, leading to denaturation. qinmuchem.com Conversely, understanding how the guanidinium moiety interacts with different functional groups is crucial for designing molecules that can modulate protein-protein or protein-nucleic acid interactions.

The study of how small molecules like this compound interact with biological macromolecules provides insight into the nature of these non-covalent forces. The binding of small molecules to proteins is driven by a combination of these forces. nih.gov For instance, the interaction between polyphenols and caseinate involves hydrophobic interactions and hydrogen bonds, and the presence of denaturants like urea or guanidine can disrupt these complexes by interfering with the underlying non-covalent forces. nih.gov

| Type of Interaction | Description | Role in Biomolecules |

| Electrostatic Interactions | Attraction or repulsion between charged species. The guanidinium ion is positively charged. | Stabilizing protein structure (salt bridges), binding to negatively charged DNA/RNA. wikipedia.org |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The guanidinium group is an excellent H-bond donor. | Crucial for secondary and tertiary protein structure, DNA base pairing. wikipedia.org |

| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution. | A primary driving force for protein folding. wikipedia.orgnih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of tightly packed molecular structures. wikipedia.orgnih.gov |

Mechanistic Insights into Protein Assembly Pathways in Model Organisms

While direct studies using this compound in model organisms are not prominent in the available literature, research on the parent compound, guanidine hydrochloride, provides critical mechanistic insights. In the budding yeast Saccharomyces cerevisiae, guanidine hydrochloride was serendipitously discovered to rescue the function of certain mutant proteins involved in cell division. nih.gov

Specifically, it was found to promote the assembly of septin hetero-oligomers. nih.gov Septins are a family of GTP-binding proteins that form filaments and rings essential for cytokinesis. In yeast with mutations in the cdc10 septin gene, guanidine hydrochloride facilitates the formation of non-native but functional septin hexamers, bypassing the need for the Cdc10 protein. nih.gov This finding suggests that the guanidinium ion can act as a molecular chaperone or a structural mimic, potentially interacting at interfaces where positively charged amino acids like arginine would normally reside. This action helps to steer the protein subunits towards a functional assembly pathway. nih.gov This research highlights how small molecules can modulate complex protein assembly pathways in a cellular context, revealing ancient or alternative assembly mechanisms. nih.gov

Elucidation of Ligand-Receptor Interaction Modes (e.g., Ion Channels, Enzymes)

Guanidine and its derivatives are known to interact with various receptors, including ion channels and enzymes. nih.gov Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for cellular function. nih.gov

Research into the voltage-gated proton channel Hv1 has identified several guanidine derivatives as inhibitors. nih.gov These compounds, including 1-(benzimidazol-2-yl)-3-(2-phenylethyl) guanidine, a structurally related molecule to the subject compound, are thought to bind within the intracellular side of the channel's voltage-sensing domain. nih.gov By studying a series of these derivatives, researchers can map the binding site and understand the specific non-covalent interactions—such as hydrogen bonds and electrostatic interactions between the guanidinium group and amino acid residues like aspartate—that are responsible for inhibition. Such studies are crucial for the rational design of more potent and specific channel blockers. nih.gov

In the context of enzymes, guanidine hydrochloride has been used to study the inactivation kinetics of β-Galactosidase. nih.govresearchgate.net The presence of GdnHCl acts as a denaturant, causing the enzyme to lose its activity over time. nih.gov Kinetic analysis in the presence of both the inhibitor (GdnHCl) and a substrate or ligand (like galactose) can reveal details about the enzyme's mechanism. nih.govresearchgate.net For instance, studies showed that galactose could protect the enzyme from GdnHCl-induced inactivation, indicating that ligand binding can stabilize the enzyme's native conformation against denaturation. nih.gov Such experiments help elucidate the interplay between ligand binding, conformational stability, and enzyme activity.

Role in Fundamental Organic Reaction Mechanisms (e.g., nucleophilic/electrophilic behavior, proton transfer)

The guanidine functional group is a strong organic base, a property that stems from the resonance stabilization of its protonated form, the guanidinium cation. researchgate.netpnnl.gov This high basicity makes guanidine and its derivatives useful as catalysts in a variety of organic reactions.

Guanidine hydrochloride itself can serve as a catalyst, particularly in multicomponent reactions. For example, it has been used to catalyze the one-pot synthesis of isoxazole-5(4H)-ones and 1,4-dihydropyridines under aqueous or mild conditions. researchgate.net In these reactions, the guanidine likely acts as a general base or acid catalyst, facilitating proton transfer steps that are key to the reaction mechanism.

The core mechanism involves proton transfer. The basicity of guanidine is significantly influenced by Y-delocalization, resonance, and symmetry in the guanidinium ion. researchgate.netpnnl.gov While its intrinsic gas-phase basicity is similar to that of triethylamine, its much higher basicity in aqueous solution is attributed to strong solvation effects that stabilize the guanidinium cation. researchgate.net Understanding the thermodynamics and kinetics of proton transfer from the guanidinium ion is fundamental to its role in catalysis and its interactions in biological systems. nih.gov

Guanidines can also react as nucleophiles. They undergo condensation reactions with bis-electrophiles, such as 1,1,3,3-tetramethoxypropane, to form highly nitrogenous heterocyclic compounds like pyrimidines. nih.gov These reactions typically require the use of the guanidine salt (e.g., hydrochloride), which is heated with the electrophile to drive the cyclocondensation. nih.gov

| Reaction Type | Role of Guanidine | Example |

| Catalysis | General base/acid catalyst | One-pot synthesis of isoxazoles and dihydropyridines. researchgate.net |

| Proton Transfer | Strong base due to resonance-stabilized conjugate acid | Key to its catalytic activity and high pKa in solution. researchgate.netpnnl.gov |

| Nucleophilic Cyclocondensation | Acts as a nucleophile | Reaction with bis-electrophiles to form pyrimidine (B1678525) rings. nih.gov |

Q & A

Q. What are the standard laboratory synthesis routes for N-(1-Phenylethyl)guanidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 1-phenylethylamine with cyanamide under acidic conditions, followed by hydrochloride salt formation using concentrated HCl . Key steps include:

- Intermediate formation : Reacting 1-phenylethylamine with cyanamide at 60–80°C under nitrogen.

- Hydrolysis : Acidic hydrolysis (e.g., HCl) to yield the free guanidine base.

- Salt precipitation : Adding excess HCl to form the hydrochloride salt. Example Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Intermediate | 1-Phenylethylamine, cyanamide | 70°C | 6–8 hrs | ~60% |

| Hydrolysis | 6M HCl | Reflux | 2 hrs | 85% |

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., guanidine proton signals at δ 6.8–7.5 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : USP-compliant methods using C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm ensure purity ≥99% .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies the molecular ion peak at m/z 171.63 (M+H⁺) .

Q. How is the compound’s purity validated in academic research?

Purity is assessed via:

- Titrimetry : Non-aqueous titration with perchloric acid for guanidine quantification .

- Thermogravimetric Analysis (TGA) : Measures residual solvents or decomposition points (e.g., stability up to 200°C) .

- Elemental Analysis : Matches theoretical C, H, N, Cl content (e.g., C: 48.4%, H: 5.8%, N: 24.1%, Cl: 20.7%) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Key strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyanamide coupling efficiency by 15–20% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- pH Control : Maintaining pH 2–3 during hydrolysis minimizes byproduct formation . Data-Driven Example :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| None | H₂O | 60 |

| ZnCl₂ | DMF | 78 |

| AlCl₃ | EtOH | 65 |

Q. How to address contradictions in reported biological activity data (e.g., cytotoxicity)?

Discrepancies often arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) due to differential membrane permeability .

- Concentration Gradients : Use dose-response curves (e.g., IC₅₀ values) with controls like cisplatin.

- Assay Interference : Guanidine’s high basicity may alter medium pH; buffer systems (e.g., HEPES) are critical .

Q. What computational tools predict synthetic routes or biological interactions for this compound?

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes using S-methylisothiourea or cyanamide pathways .

- Molecular Docking : Software (AutoDock Vina) models interactions with targets like NMDA receptors (binding energy ≤ -7.5 kcal/mol) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on bioactivity .

Q. How to design protein denaturation studies using this compound?

- Equilibrium Unfolding : Monitor fluorescence or CD spectra at varying guanidine concentrations (0–6 M) to calculate ΔG°unfolding .

- Kinetic Trapping : Rapid dilution into denaturant-free buffer assesses refolding kinetics. Example Protocol :

| Parameter | Condition |

|---|---|

| Protein | Lysozyme (1 mg/mL) |

| Denaturant Gradient | 0–8 M in 20 mM phosphate buffer, pH 7.4 |

| Detection | Tryptophan fluorescence (λₑₓ 280 nm, λₑₘ 340 nm) |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.